molecular formula C12H23N3O7 B1668533 Cgp 6809 CAS No. 84069-38-5

Cgp 6809

Cat. No.: B1668533
CAS No.: 84069-38-5
M. Wt: 321.33 g/mol
InChI Key: DRYAELVKAAODIB-ILAIQSSSSA-N
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Preparation Methods

CGP 6809 is synthesized through a series of chemical reactions involving the modification of the sugar moiety and the introduction of the methylnitrosourea residue. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity.

Chemical Reactions Analysis

CGP 6809 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include various alkylating agents and carbamoylating agents. The major products formed from these reactions are typically alkylated and carbamoylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of CGP 6809 involves its alkylating and carbamoylating activities. These activities lead to the formation of cross-links in DNA, which inhibit DNA replication and transcription, ultimately resulting in cell death . This compound targets rapidly dividing cells, making it particularly effective against certain types of tumors.

Comparison with Similar Compounds

CGP 6809 is similar to other nitrosourea derivatives such as streptozotocin and CCNU. it is distinguished by its unique sugar moiety and the position of the methylnitrosourea residue . This structural difference gives this compound distinct chemical and biological properties, including its specific antitumor activity profile .

Similar compounds include:

Properties

CAS No.

84069-38-5

Molecular Formula

C12H23N3O7

Molecular Weight

321.33 g/mol

IUPAC Name

3-[(2R)-2-[(2R,3R,4R,5S)-5-ethoxy-4-hydroxy-3-methoxyoxolan-2-yl]-2-methoxyethyl]-1-methyl-1-nitrosourea

InChI

InChI=1S/C12H23N3O7/c1-5-21-11-8(16)10(20-4)9(22-11)7(19-3)6-13-12(17)15(2)14-18/h7-11,16H,5-6H2,1-4H3,(H,13,17)/t7-,8-,9-,10-,11+/m1/s1

InChI Key

DRYAELVKAAODIB-ILAIQSSSSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CNC(=O)N(C)N=O)OC)OC)O

SMILES

CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O

Canonical SMILES

CCOC1C(C(C(O1)C(CNC(=O)N(C)N=O)OC)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 6809
CGP-6809
ethyl-6-deoxy-3,5-di-O-methyl-6-(3-methyl-3-nitrosoureido)glucofuranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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